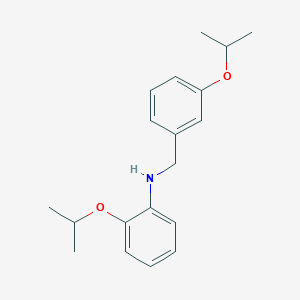

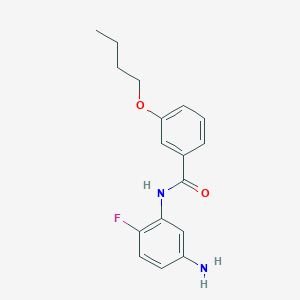

2-Isopropoxy-N-(3-isopropoxybenzyl)aniline

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

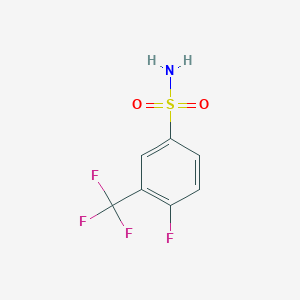

2-Isopropoxy-N-(3-isopropoxybenzyl)aniline is a biochemical compound with the molecular formula C19H25NO2 and a molecular weight of 299.41 . It is intended for research use only and is not intended for diagnostic or therapeutic use .

Molecular Structure Analysis

The molecular structure of 2-Isopropoxy-N-(3-isopropoxybenzyl)aniline can be represented by the SMILES notation: CC©OC1=CC=CC(=C1)CNC2=CC=CC=C2OC©C . This notation provides a way to represent the structure using ASCII strings.Aplicaciones Científicas De Investigación

Spectroscopic Studies

2-Isopropoxy-N-(3-isopropoxybenzyl)aniline and its derivatives have been extensively studied in the field of spectroscopy. For instance, Lewis and Sandorfy (1982) examined the infrared spectral characteristics of N-(2-hydroxybenzylidene)aniline, a related compound, revealing insights into proton transfer and photochromism processes (Lewis & Sandorfy, 1982).

Supramolecular Chemistry

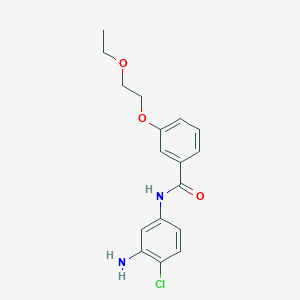

Glidewell et al. (2002) explored the patterns of supramolecular aggregation in derivatives of the compound, such as 2-Iodo-N-(3-nitrobenzyl)aniline, highlighting the role of hydrogen bonds and pi-pi stacking interactions (Glidewell et al., 2002).

Photoisomerization Studies

Aihua Gao and Meishan Wang (2021) conducted a study on the ultrafast photoisomerization of a related compound, N-(2-Methoxybenzylidene)aniline, providing valuable insights into the dynamics of molecular transformations triggered by light (Gao & Wang, 2021).

Synthetic Applications

The compound has practical applications in synthesis. For example, Qingwen Zhang (2011) developed a synthesis method for 3-Chloro-4-(3-fluorobenzyloxy)aniline, illustrating the potential of such compounds in industrial production (Qingwen, 2011).

Fluorescent Properties in Polymers

Buruianǎ et al. (2005) synthesized new o-hydroxy Schiff bases, including derivatives of the compound , for use in polyurethane cationomers with fluorescent properties, demonstrating the utility of these compounds in creating photoluminescent materials (Buruianǎ et al., 2005).

Enzymatic Photometric Applications

Katsumi Tamaoku et al. (1982) investigated N-ethyl-N-(2-hydroxy-3-sulfopropyl) aniline derivatives, including compounds structurally related to 2-Isopropoxy-N-(3-isopropoxybenzyl)aniline, for use as hydrogen donors in the photometric determination of hydrogen peroxide, showcasing their potential in biochemical assays (Tamaoku et al., 1982).

Electrochemical Studies

Chuanxiang Chen et al. (2013) synthesized poly(aniline-co-3-amino-4-hydroxybenzoic acid) and demonstrated its enhanced redox activity under basic conditions, which is relevant for understanding the electrochemical properties of related aniline derivatives (Chen et al., 2013).

Propiedades

IUPAC Name |

2-propan-2-yloxy-N-[(3-propan-2-yloxyphenyl)methyl]aniline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H25NO2/c1-14(2)21-17-9-7-8-16(12-17)13-20-18-10-5-6-11-19(18)22-15(3)4/h5-12,14-15,20H,13H2,1-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YAACWURHBDGEQV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=CC=CC(=C1)CNC2=CC=CC=C2OC(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H25NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Isopropoxy-N-(3-isopropoxybenzyl)aniline | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl 3-{[4-(diethylamino)benzyl]amino}propanoate](/img/structure/B1385161.png)

![Ethyl 3-{[2-(1-cyclohexen-1-YL)ethyl]-amino}propanoate](/img/structure/B1385163.png)

![[4-(5-Methoxy-1H-benzimidazol-2-yl)cyclohexyl]-methylamine](/img/structure/B1385165.png)